[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride

Catalog No.
S756360
CAS No.
106302-03-8
M.F
C24H24ClO3P
M. Wt
426.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphoni...

CAS Number

106302-03-8

Product Name

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride

IUPAC Name

(4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;chloride

Molecular Formula

C24H24ClO3P

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1

InChI Key

BRRCLIKFZISBBV-UHFFFAOYSA-M

SMILES

CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

The compound [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is a phosphonium salt characterized by its triphenylphosphonium cation and a unique ethoxycarbonyl-oxopropyl moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties. The presence of the triphenylphosphonium group enhances its lipophilicity, which can facilitate cellular uptake in biological systems.

  • [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is considered a skin and eye irritant [].
  • It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound [].

Organic Synthesis:

  • Due to its positively charged phosphonium center, 3-(Ethoxycarbonyl)-2-oxopropyltriphenylphosphonium chloride can act as a precursor for the synthesis of various phosphorus-containing organic compounds. These compounds can find applications in catalysis, medicinal chemistry, and material science.

Wittig Reaction:

  • The compound can potentially be employed as a Wittig reagent, a class of reagents used in organic synthesis to form carbon-carbon double bonds. The ability of the ethoxycarbonyl group (CH3CH2OCO) to be cleaved under specific conditions allows for the formation of desired alkenes [].

Ionic Liquids:

  • The combination of a bulky triphenylphosphonium cation and a chloride anion suggests the possibility of using 3-(Ethoxycarbonyl)-2-oxopropyltriphenylphosphonium chloride as a starting material for the development of task-specific ionic liquids. These designer ionic liquids have applications in various fields, including catalysis, separations, and electrochemistry [].
Typical of phosphonium salts, including:

  • Nucleophilic Substitution Reactions: The positively charged phosphorus can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  • Alkylation Reactions: The ethoxycarbonyl group can be involved in alkylation processes, where it can serve as a leaving group in reactions with nucleophiles.
  • Cyclization Reactions: The structure allows for potential cyclization, forming cyclic compounds that may exhibit distinct biological activities.

These reactions are facilitated by the unique functional groups present in the compound, enabling it to act as a versatile intermediate in organic synthesis.

The biological activity of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is linked to its ability to interact with various biological targets. Phosphonium compounds are known for their:

  • Antimicrobial Properties: Many phosphonium salts exhibit activity against bacteria and fungi, potentially making them useful in pharmaceutical applications.
  • Cytotoxic Effects: Some studies suggest that phosphonium compounds can induce apoptosis in cancer cells, indicating their potential as anticancer agents.
  • Cellular Uptake Mechanisms: The lipophilic nature of the triphenylphosphonium moiety may facilitate the compound's penetration into cell membranes, enhancing its bioavailability.

Several methods can be employed to synthesize [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride, including:

  • Reaction of Triphenylphosphine with Ethoxycarbonylacetone: This method involves the reaction of triphenylphosphine with ethoxycarbonylacetone under controlled conditions, typically involving solvents like dichloromethane.
  • Quaternization Reaction: The resulting phosphonium salt can be formed by treating the intermediate with an appropriate alkyl halide (e.g., benzyl chloride) to introduce the triphenylphosphonium group.
  • One-Pot Synthesis: A more efficient approach could involve a one-pot reaction where all reagents are combined simultaneously under optimized conditions, reducing the number of purification steps required.

The applications of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride span various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents targeting microbial infections or cancer.
  • Chemical Probes: Its ability to penetrate cell membranes makes it a candidate for use as a chemical probe in cellular studies.

Interaction studies involving this compound often focus on its binding affinity and mechanism of action with biological targets. These studies typically employ techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes at the molecular level.
  • In Vitro Assays: To evaluate its efficacy against various microbial strains or cancer cell lines, providing insight into its therapeutic potential.
  • Mechanistic Studies: To elucidate the pathways through which the compound exerts its biological effects, including apoptosis induction or antimicrobial action.

Several compounds share structural similarities with [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride, including:

Compound NameStructureUnique Features
TriphenylphosphinePh₃PBasic phosphine without additional functional groups; used widely in catalysis.
EthoxycarbonylacetoneC₈H₁₄O₃Contains similar ethoxycarbonyl group but lacks phosphonium functionality; used in organic synthesis.
Benzoyltriphenylphosphonium chlorideC₂₁H₁₈ClOPSimilar triphenylphosphonium structure but with a benzoyl group; exhibits different reactivity and biological properties.

Uniqueness

The uniqueness of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride lies in its combination of both ethoxycarbonyl and oxopropyl functionalities alongside the triphenylphosphonium moiety. This combination enhances its reactivity profile and potential biological activities compared to other similar compounds, making it a valuable candidate for further research and application development.

Electronic Distribution and Stabilization Effects

The electronic structure of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is critical to its function as a Wittig-type reagent. The triphenylphosphonium group provides a positively charged phosphorus center, which stabilizes the adjacent carbanion through resonance and inductive effects [3] [4]. The ethoxycarbonyl (-CO₂Et) and oxo (-O-) substituents further modulate this stabilization:

  • Resonance Stabilization: The ethoxycarbonyl group withdraws electron density via its carbonyl moiety, delocalizing the negative charge of the ylide into the ester group. This resonance interaction reduces charge localization, enhancing the ylide’s stability [5] [6].
  • Inductive Effects: The electron-withdrawing nature of the ethoxycarbonyl group increases the acidity of the α-proton adjacent to phosphorus, facilitating deprotonation during ylide formation [4] [7].
  • Steric Considerations: The triphenylphosphonium moiety introduces steric bulk, which can hinder nucleophilic attack on sterically congested carbonyl substrates but also prevents undesired side reactions [5].

The combined electronic effects create a stabilized ylide capable of selective alkene formation, as demonstrated in reactions with aldehydes and ketones [3] [6].

Ylide Generation Mechanisms

The generation of the reactive ylide from [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride involves two key steps:

Step 1: Deprotonation
Strong bases, such as n-butyllithium or sodium hydride, abstract the acidic α-proton adjacent to the phosphorus atom. The ethoxycarbonyl group’s electron-withdrawing nature lowers the pKa of this proton (estimated pKa ~22–25), making deprotonation feasible under mild conditions [4] [7].

Step 2: Ylide Formation
Deprotonation yields a phosphorus ylide, where the negative charge on the carbon is stabilized by resonance with the ethoxycarbonyl group and the phosphorus center [6]. The resulting ylide exists in equilibrium between two resonance forms:

$$
\text{Ph}3\text{P}^+-\text{C}(-\text{O}-\text{CO}2\text{Et})-\text{CH}2^- \leftrightarrow \text{Ph}3\text{P}=\text{C}(-\text{O}-\text{CO}2\text{Et})-\text{CH}2
$$

This resonance stabilization is critical for maintaining the ylide’s reactivity while preventing premature decomposition [5] [6].

Kinetic vs. Thermodynamic Control
In Li salt-free conditions, ylide formation proceeds under kinetic control, favoring the trans-addition pathway due to reduced steric clashes between the ethoxycarbonyl group and the incoming carbonyl substrate [6].

Reactivity Parameters in Organic Transformations

The reactivity of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride-derived ylides is governed by electronic and steric factors:

ParameterEffect on Reactivity
Ylide StabilizationIncreased stabilization (via ethoxycarbonyl) reduces electrophilicity, slowing reaction with electron-deficient carbonyls [5].
Substrate StericsBulky aldehydes/ketones exhibit lower reaction rates due to hindered approach to the ylide [5] [6].
Solvent PolarityPolar aprotic solvents (e.g., THF) enhance ylide stability and reaction efficiency [4] [7].

Selectivity in Alkene Formation
The ethoxycarbonyl group directs E-selectivity in alkene products due to dipole-dipole interactions in the transition state. Computational studies show that the ylide’s carbonyl group aligns anti-periplanar to the forming alkene, minimizing steric repulsion and stabilizing the transition state [5] [6].

Computational Studies of Mechanistic Pathways

Density functional theory (DFT) calculations provide atomic-level insights into the reaction mechanism:

  • Transition State Analysis

    • The addition of the ylide to carbonyl compounds proceeds via a puckered transition state (TS) for non-stabilized ylides but adopts a planar geometry for stabilized systems like [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride [5] [6].
    • The ethoxycarbonyl group’s dipole interacts with the carbonyl dipole of the substrate, stabilizing the TS and lowering activation energy [5].
  • Oxaphosphetane Formation

    • The initial [2+2] cycloaddition forms an oxaphosphetane intermediate, which rapidly decomposes into the alkene and triphenylphosphine oxide [6].
    • Decomposition is exothermic and irreversible, driving the reaction to completion [4] [6].
  • Steric and Electronic Mapping

    • Substituents on the ylide and carbonyl partner create distinct electronic landscapes, visualized through electrostatic potential maps. Regions of high electron density (red) on the ylide’s carbanion align with electron-deficient areas (blue) on the carbonyl carbon [5].

$$\text{Electrostatic Potential Map} \\text{Ylide (red: negative charge)} + \text{Carbonyl (blue: positive charge)} \rightarrow \text{Oxaphosphetane Intermediate}$$

The synthesis of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride has been extensively investigated through various methodological approaches, each offering distinct advantages and limitations for both laboratory and industrial applications. The most established synthetic route involves the quaternization of triphenylphosphine with ethyl 3-chloroacetoacetate [1].

Classical Quaternization Approach

The primary synthesis method employs a nucleophilic substitution reaction between triphenylphosphine and ethyl 3-chloroacetoacetate in anhydrous dichloromethane. This exothermic reaction proceeds optimally at 0-5°C to minimize side product formation, yielding the phosphonium salt in greater than 85% purity after recrystallization from ethanol [1] [2]. The reaction mechanism involves nucleophilic attack of the phosphorus atom on the carbon center bearing the chloride, resulting in phosphorus-carbon bond formation and subsequent chloride ion association [1].

The reaction can be represented as follows:
Ph₃P + ClCH₂COCH₂CO₂Et → [Ph₃P⁺CH₂COCH₂CO₂Et]Cl⁻

Alternative Halide-Based Routes

Secondary synthetic approaches utilize ethyl 3-bromoacetoacetate as the electrophilic component, which demonstrates enhanced reactivity compared to the corresponding chloride derivative [3]. This bromide-based route proceeds under reflux conditions in acetonitrile for 48 hours, achieving yields of 78-85% with purities ranging from 95-98% [3]. The increased reactivity of the bromide enables the reaction to proceed under milder conditions, although extended reaction times are required.

Modified Reformatsky Methodology

A third approach employs a modified Reformatsky-type reaction utilizing ethyl 4-chloroacetoacetate in ethyl acetate at 75-80°C for 24 hours [4]. This method provides yields of 75-82% with purities of 90-95%, offering the advantage of using readily available starting materials and relatively mild reaction conditions [4]. The process demonstrates excellent scalability potential for industrial applications.

Phase Transfer Catalytic Systems

Recent developments have introduced phase transfer catalysis methods utilizing biphasic systems at room temperature. This environmentally friendly approach achieves yields of 70-80% with purities of 85-92% over 12 hours [5]. The method eliminates the need for anhydrous conditions while reducing organic solvent consumption, making it particularly attractive for large-scale synthesis.

Microwave-Assisted Synthesis

Modern synthetic approaches have incorporated microwave irradiation to accelerate reaction rates and improve yields. Solvent-free conditions at 120°C for 30 minutes achieve yields of 88-95% with purities exceeding 99% [5]. This method represents a significant advancement in terms of reaction efficiency and environmental impact, although it requires specialized equipment.

Structural Modifications and Derivatives

The structural framework of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride allows for extensive modification to tune its chemical and physical properties for specific applications. These modifications primarily focus on the ester group, alkyl chain length, counter-ion exchange, aromatic ring substitution, and oxo group protection strategies.

Ester Group Variations

Systematic variation of the ethyl ester group to methyl, propyl, and butyl analogues significantly impacts both solubility and reactivity profiles [6]. Methyl ester derivatives demonstrate enhanced water solubility but reduced stability under basic conditions, while propyl and butyl variants exhibit increased lipophilicity and improved membrane permeability [6]. These modifications affect synthesis yields by ±5-10%, with longer alkyl chains generally providing improved yields due to enhanced crystallization properties.

Alkyl Chain Length Modifications

Extension of the alkyl chain from ethyl to decyl variants produces derivatives with markedly different physicochemical properties [7]. Longer chain analogues demonstrate increased lipophilicity and enhanced cellular uptake, making them particularly valuable for biological applications [7]. The synthesis of these derivatives typically involves yields ranging from ±10-15% compared to the parent compound, with longer chains generally providing lower yields due to increased steric hindrance during quaternization.

Counter-Ion Exchange Strategies

Replacement of the chloride counter-ion with bromide, iodide, or tosylate alternatives enables fine-tuning of crystallinity and handling properties [8]. Bromide salts typically demonstrate improved solubility in organic solvents, while iodide derivatives exhibit enhanced stability under acidic conditions [8]. Tosylate salts provide advantages in terms of crystallization behavior and purification protocols. These modifications result in yield variations of ±2-5%, with counter-ion exchange generally having minimal impact on overall synthetic efficiency.

Aromatic Ring Substitution

Introduction of substituents on the phenyl rings of the triphenylphosphonium moiety produces derivatives with altered electronic properties and enhanced selectivity [9]. Electron-withdrawing groups such as fluorine or chlorine substituents increase the electrophilicity of the phosphorus center, while electron-donating groups such as methyl or methoxy substituents reduce reactivity [9]. These modifications can significantly impact synthesis yields by ±15-20%, with electron-withdrawing substituents generally providing improved yields due to enhanced quaternization rates.

Oxo Group Protection Strategies

Protection of the ketone functionality through ketal or acetal formation provides derivatives with enhanced stability and controlled reactivity [6]. These protected analogues demonstrate improved storage stability and selective reactivity profiles, making them valuable for multi-step synthetic sequences [6]. The synthesis of protected derivatives typically results in yield variations of ±20-25%, with protection strategies generally reducing overall yields due to additional synthetic steps.

Modern Synthetic Approaches

Contemporary synthetic methodologies for [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride have evolved to incorporate green chemistry principles, process intensification techniques, and advanced catalytic systems. These approaches focus on improving atom economy, reducing waste generation, and enhancing overall process sustainability.

Continuous Flow Synthesis

Modern flow chemistry techniques have been applied to the synthesis of phosphonium salts, enabling precise control of reaction parameters and improved heat management [10]. Continuous flow reactors operating at elevated temperatures (150-200°C) with short residence times (5-15 minutes) achieve yields comparable to or exceeding batch processes while significantly reducing reaction times [10]. The enhanced mixing and heat transfer characteristics of flow systems enable the use of more concentrated reaction solutions, improving overall productivity.

Electrochemical Synthetic Methods

Electrochemical approaches have emerged as promising alternatives for phosphonium salt synthesis, offering precise control over reaction conditions and eliminating the need for stoichiometric oxidants [10]. Electrolytic cells operating at controlled potentials enable selective formation of the desired phosphonium salt while minimizing side product formation [10]. These methods demonstrate particular advantages in terms of scalability and environmental impact, as they eliminate the need for chemical oxidants and reduce waste generation.

Catalytic Quaternization Systems

Advanced catalytic systems utilizing Lewis acids such as aluminum chloride or titanium tetrachloride have been developed to accelerate quaternization reactions [11]. These catalysts reduce reaction times from 24 hours to 6-12 hours while maintaining or improving yields [11]. The use of catalytic amounts of Lewis acids enables milder reaction conditions and reduces the formation of unwanted side products, leading to improved overall process efficiency.

Solvent-Free Methodologies

Solvent-free synthetic approaches utilizing mechanochemical activation have gained significant attention as environmentally sustainable alternatives [5]. Ball milling techniques enable the synthesis of phosphonium salts under ambient conditions without organic solvents, achieving yields of 85-92% with reaction times of 2-4 hours [5]. These methods eliminate solvent-related environmental concerns while reducing overall process costs.

Biocatalytic Approaches

Emerging biocatalytic methodologies utilizing engineered enzymes have shown promise for the selective synthesis of phosphonium derivatives [12]. Enzyme-catalyzed approaches offer advantages in terms of selectivity and mild reaction conditions, although they are currently limited to specific substrate classes [12]. These methods represent a frontier area for future development, particularly for the synthesis of enantiopure phosphonium salts.

Scalability and Process Considerations

The industrial-scale synthesis of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride requires careful consideration of process parameters, equipment design, and economic factors. Scalability studies have identified several critical factors that influence the successful translation from laboratory to industrial production.

Process Optimization Parameters

Systematic optimization studies have identified key parameters that significantly impact both yield and process economics [5]. Temperature control represents a critical factor, with optimal conditions ranging from 132-146°C for large-scale operations, compared to 0-5°C for laboratory syntheses [5]. The higher temperatures enable improved reaction rates and reduced batch times, leading to enhanced productivity. Reaction time optimization has demonstrated that industrial processes can achieve comparable yields in 12-18 hours compared to 24 hours in laboratory settings through improved mixing and heat transfer.

Solvent System Selection

Industrial implementation requires careful consideration of solvent systems that balance performance, cost, and environmental impact [5]. While anhydrous dichloromethane provides excellent yields in laboratory settings, industrial processes benefit from the use of isopropanol, which offers advantages in terms of cost, recyclability, and environmental safety [5]. Isopropanol demonstrates effective solvation of ionic transition states while enabling efficient recovery and reuse, reducing solvent costs to 7-10% of total process expenses [5].

Reagent Ratio Optimization

Large-scale synthesis requires optimization of reagent ratios to balance yield, cost, and waste generation [5]. Industrial processes typically employ a 1:1.5 ratio of triphenylphosphine to halide, compared to 1:1.2 ratios in laboratory syntheses [5]. The increased halide excess improves conversion rates and reduces unreacted starting materials, leading to yield improvements of 8-12% while maintaining acceptable raw material costs.

Waste Management and Environmental Impact

Large-scale synthesis generates significant quantities of waste streams that require careful management [5]. Environmental impact assessments indicate that solvent recycling reduces overall environmental footprint by 60-70% compared to single-use systems [5]. The implementation of closed-loop solvent recovery systems, while requiring higher capital investment, provides substantial operating cost savings and environmental benefits over the process lifetime.

Equipment Design Considerations

Industrial equipment design must accommodate the corrosive nature of halide-containing reaction mixtures while providing adequate mixing and heat transfer [5]. Glass-lined reactors or specialized corrosion-resistant alloys are typically required for commercial production. The selection of appropriate materials of construction significantly impacts both capital costs and operational reliability, with proper material selection being essential for long-term process viability.

Quality Control and Analytical Methods

Industrial production requires robust analytical methods for real-time monitoring of reaction progress and product quality [2]. Online monitoring systems utilizing infrared spectroscopy or nuclear magnetic resonance enable continuous process control and early detection of deviations from standard conditions [2]. The implementation of statistical process control methods ensures consistent product quality while minimizing batch-to-batch variations.

Economic Optimization

Process economics play a crucial role in determining the viability of industrial synthesis routes [5]. Cost analysis indicates that raw material costs typically represent 60-70% of total production costs, with labor and utilities accounting for the remainder [5]. The optimization of process parameters to maximize yield while minimizing energy consumption and waste generation represents a key factor in achieving competitive production costs.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 09-13-2023

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